Verdin is primarily found in trace amounts in various foods, including milk, yeast, and certain vegetables. It can also be synthesized in the body from nicotinic acid and nicotinamide. The compound has gained attention due to its role in enhancing NAD levels, which tend to decline with age and various metabolic disorders.
Chemically, verdin is classified as a nucleoside and falls under the category of vitamin B3 derivatives. Its systematic name is 3-(beta-D-ribofuranosyl)nicotinamide, indicating its structure as a ribonucleoside formed from ribose and nicotinamide.
The synthesis of verdin can be achieved through several methods:
The efficiency of these synthesis methods can vary significantly based on the conditions used, such as temperature, pH, and the concentration of substrates. For example, optimizing fermentation conditions in microbial synthesis can lead to increased yields of verdin.
Verdin has a molecular formula of CHNO and a molecular weight of 255.25 g/mol. Its structure consists of a ribose sugar attached to a nicotinamide moiety. The presence of hydroxyl groups on the sugar enhances its solubility in water.
Verdin participates in several biochemical reactions:
The enzymatic conversion of verdin into NAD involves multiple steps that include phosphorylation by nicotinamide riboside kinases and subsequent reactions involving adenosine triphosphate (ATP).
The mechanism by which verdin exerts its effects primarily revolves around its conversion into NAD. NAD acts as a cofactor for numerous enzymes involved in oxidative phosphorylation and redox reactions within cells.
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